molecular formula C10H11ClFNO2 B5489995 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

Cat. No. B5489995
M. Wt: 231.65 g/mol
InChI Key: SPOQHUMTXNNQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information on the molecular structure of “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” is not available in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions that “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” can undergo are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” is not mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, specific information on the safety and hazards of “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” is not available in the sources retrieved .

properties

IUPAC Name

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQHUMTXNNQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

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